molecular formula C20H23N5O4S B12130040 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 842971-65-7

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Katalognummer: B12130040
CAS-Nummer: 842971-65-7
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: CMKVFQJEVMTNIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(3,5-dimethoxyphenyl)acetamide under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to multiple receptors and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological processes, resulting in the compound’s antimicrobial, antifungal, and antiviral effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and antifungal properties.

    Phenylacetamide derivatives: These compounds have a similar acetamide group and phenyl ring, contributing to their biological activities.

    Ethoxyphenyl derivatives:

Eigenschaften

CAS-Nummer

842971-65-7

Molekularformel

C20H23N5O4S

Molekulargewicht

429.5 g/mol

IUPAC-Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O4S/c1-4-29-15-7-5-13(6-8-15)19-23-24-20(25(19)21)30-12-18(26)22-14-9-16(27-2)11-17(10-14)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI-Schlüssel

CMKVFQJEVMTNIP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.